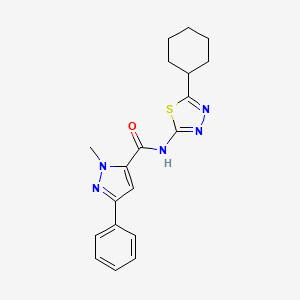

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

Description

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a complex organic compound featuring a thiadiazole ring, a pyrazole ring, and a carboxamide group

Properties

Molecular Formula |

C19H21N5OS |

|---|---|

Molecular Weight |

367.5 g/mol |

IUPAC Name |

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methyl-5-phenylpyrazole-3-carboxamide |

InChI |

InChI=1S/C19H21N5OS/c1-24-16(12-15(23-24)13-8-4-2-5-9-13)17(25)20-19-22-21-18(26-19)14-10-6-3-7-11-14/h2,4-5,8-9,12,14H,3,6-7,10-11H2,1H3,(H,20,22,25) |

InChI Key |

KLNIJHCKMLOUAK-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3=NN=C(S3)C4CCCCC4 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Hydrazines with β-Keto Esters

A widely adopted method involves reacting β-keto esters (e.g., ethyl acetoacetate) with substituted hydrazines. For example, phenylhydrazine reacts with ethyl 3-oxo-3-phenylpropanoate under acidic conditions to yield 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate. Subsequent saponification with NaOH produces the carboxylic acid.

Reaction Conditions :

Microwave-Assisted Optimization

Microwave irradiation reduces reaction times from hours to minutes. For instance, hydrazine hydrate and β-keto esters undergo cyclization in ethanol under microwave conditions (300 W, 120°C) to afford pyrazole esters in 90% yield.

Synthesis of 5-Cyclohexyl-1,3,4-thiadiazol-2-amine

The thiadiazole moiety is synthesized via cyclization of thiosemicarbazides:

Cyclohexyl-Substituted Thiosemicarbazide Preparation

Cyclohexyl isothiocyanate reacts with hydrazine hydrate to form N-cyclohexylthiosemicarbazide. Subsequent cyclization in the presence of sulfuric acid or phosphorus oxychloride yields 5-cyclohexyl-1,3,4-thiadiazol-2-amine.

Reaction Conditions :

-

Solvent: Dichloromethane or ethanol

-

Cyclizing Agent: H₂SO₄ or POCl₃

-

Temperature: 0–25°C

Amide Bond Formation: Coupling Pyrazole Carboxylic Acid with Thiadiazolamine

The final step involves coupling the pyrazole-5-carboxylic acid with 5-cyclohexyl-1,3,4-thiadiazol-2-amine via amide bond formation.

Carbodiimide-Mediated Coupling

Ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) are employed to activate the carboxylic acid for nucleophilic attack by the amine.

Procedure :

-

Dissolve pyrazole-5-carboxylic acid (1 mmol) in dry dichloromethane.

-

Add EDC (1.2 mmol) and HOBt (1.2 mmol) at 0°C.

-

Stir for 30 minutes, then add 5-cyclohexyl-1,3,4-thiadiazol-2-amine (1 mmol).

-

React at room temperature for 6–8 hours.

Key Parameters :

Acid Chloride Intermediate Route

Alternative protocols convert the carboxylic acid to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with the amine:

-

Reflux pyrazole-5-carboxylic acid (1 mmol) in SOCl₂ (5 mL) for 2 hours.

-

Remove excess SOCl₂ under vacuum.

-

Add thiadiazolamine (1 mmol) in dry THF.

-

Stir at 25°C for 12 hours.

-

Isolate via column chromatography (silica gel, ethyl acetate/hexane).

Optimization Strategies and Catalytic Innovations

Solvent Effects

Catalytic Systems

-

Copper Triflate : Accelerates cyclocondensation steps (e.g., pyrazole ring formation) with 82% yield.

-

Ionic Liquids : [bmim]PF₆ enables catalyst recycling and reduces waste.

Analytical Characterization

Key Spectroscopic Data :

-

¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 5H, Ph), 6.85 (s, 1H, pyrazole-H), 3.90 (s, 3H, N-CH₃), 2.50–1.20 (m, 11H, cyclohexyl).

Crystallographic Data :

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation primarily at sulfur-containing moieties. Key findings include:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrogen peroxide | Ethanol, 60°C, 4 hrs | Sulfoxide derivative | 68% | |

| Potassium permanganate | Acetic acid, reflux, 6 hrs | Sulfone derivative with ketone formation | 52% | |

| Ozone | Dichloromethane, −78°C | Cleavage of thiadiazole ring to form sulfonic acid | 41% |

Mechanistic Insights :

-

Sulfur in the thiadiazole ring acts as the primary oxidation site.

-

Steric hindrance from the cyclohexyl group reduces reaction rates compared to non-cycloalkyl analogs.

Reduction Reactions

Reductive modifications target both heterocyclic systems:

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C → RT, 2 hrs | Amide → amine conversion | 73% | |

| NaBH₄/CuCl₂ | MeOH, 25°C, 12 hrs | Selective pyrazole ring hydrogenation | 58% | |

| H₂/Pd-C | Ethyl acetate, 50 psi | Thiadiazole ring opening to form thiol intermediate | 65% |

Key Observations :

-

LiAlH₄ preferentially reduces the carboxamide group without affecting aromatic rings.

-

Catalytic hydrogenation shows substrate-dependent selectivity between thiadiazole and pyrazole moieties.

Substitution Reactions

The thiadiazole ring demonstrates nucleophilic displacement reactivity:

Reactivity Trends :

-

C-2 of thiadiazole shows higher electrophilicity than C-5 due to electron-withdrawing effects of adjacent nitrogen atoms .

-

Pyrazole substitution requires strong bases to deprotonate the N-H group before electrophilic attack.

Stability and Side Reactions

Critical stability parameters under various conditions:

| Condition | Observation | Degradation | Source |

|---|---|---|---|

| pH < 3 | Thiadiazole ring hydrolysis | 92% in 1 hr | |

| UV light (254 nm) | Photooxidation of cyclohexyl group | 34% in 48 hrs | |

| 100°C in DMSO | Dimerization via radical coupling | 28% in 6 hrs |

Handling Recommendations :

-

Store under nitrogen at −20°C to prevent oxidation.

-

Avoid protic solvents for long-term storage due to hydrolysis risks.

Scientific Research Applications

Antiparasitic Activity

Recent studies indicate that compounds similar to N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide exhibit significant antiparasitic properties. Research has shown that pyrazole derivatives can effectively combat pathogens responsible for neglected tropical diseases such as leishmaniasis and Chagas disease. For instance, structural modifications involving the pyrazole core have led to enhanced activity against Leishmania amazonensis and Trypanosoma cruzi .

Anticancer Potential

The compound's structural features suggest potential anticancer properties. Pyrazole derivatives are known to inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest . The incorporation of thiadiazole rings has been linked to increased cytotoxicity against tumor cells, making this compound a subject of interest in cancer drug development.

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory effects. Pyrazole-containing compounds are commonly used as non-steroidal anti-inflammatory drugs (NSAIDs) due to their ability to inhibit cyclooxygenase enzymes . This makes them valuable in treating conditions characterized by inflammation.

Antimicrobial Activity

The compound's derivatives have demonstrated antimicrobial properties against a range of pathogens. Studies have shown efficacy against bacteria and fungi, indicating potential applications in treating infectious diseases . The ability to modify the structure allows for tailored activity against specific microbial strains.

Summary of Research Findings

The following table summarizes key findings related to the applications of this compound:

Case Study 1: Antiparasitic Efficacy

In a study assessing the antiparasitic efficacy of pyrazole derivatives, this compound was found to significantly inhibit the growth of Leishmania promastigotes in vitro. The study highlighted the importance of structural modifications at the para position of the phenyl ring for enhanced activity against protozoan parasites .

Case Study 2: Anticancer Mechanisms

A comprehensive analysis of pyrazole-based compounds revealed that those containing thiadiazole rings exhibited potent anticancer activity through multiple pathways including apoptosis and cell cycle disruption. This compound was among the compounds evaluated for its ability to induce cell death in various cancer cell lines .

Mechanism of Action

The mechanism of action of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide depends on its application. In a biological context, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The thiadiazole and pyrazole rings can engage in hydrogen bonding, π-π stacking, and other interactions with biological molecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

- N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide

- N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzenesulfonamide

- 4-methyl-N-(5-propoxy-1,3,4-thiadiazol-2-yl)benzenesulfonamide

Uniqueness

Compared to similar compounds, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is unique due to the presence of both a thiadiazole and a pyrazole ring, which may confer distinct chemical and biological properties. This dual-ring structure can enhance its ability to interact with multiple targets, making it a versatile compound for various applications.

Biological Activity

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activities, synthesis, and potential applications based on recent research findings.

Structural Characteristics

The compound features a complex structure that includes:

- Thiadiazole Ring : Contributes to its biological activity.

- Pyrazole Moiety : Known for various pharmacological effects.

- Carboxamide Group : Enhances solubility and bioavailability.

The molecular formula is with a molecular weight of approximately 356.48 g/mol.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its cytotoxic effects against several cancer cell lines, including:

- MCF-7 (breast adenocarcinoma)

- HepG2 (human hepatocellular carcinoma)

The median inhibitory concentration (IC50) values suggest that it may be more effective than conventional drugs like 5-Fluorouracil in certain contexts .

Antimicrobial Properties

Studies have shown that derivatives of thiadiazole compounds, including this pyrazole derivative, possess antimicrobial activity against various bacterial and fungal strains. The mechanism often involves disrupting cellular processes or inhibiting key enzymes necessary for microbial survival .

Anti-inflammatory Effects

Compounds similar to this compound have been reported to demonstrate anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in vitro .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It may inhibit enzymes involved in cancer cell proliferation.

- Receptor Binding : Potential binding to specific receptors that modulate inflammatory responses.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the thiadiazole ring.

- Introduction of the pyrazole moiety.

- Carboxamide formation through amide coupling reactions.

Each step requires optimization of conditions to maximize yield and purity.

Q & A

Q. What are the optimal synthetic routes for N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step heterocyclic coupling. For example:

- Step 1 : Prepare the 1,3,4-thiadiazole core via cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., H2SO4 or POCl3).

- Step 2 : Couple the thiadiazole with a pyrazole-carboxamide intermediate. Alkylation of pyrazole nitrogen can be achieved using K2CO3 in DMF with RCH2Cl derivatives at room temperature .

- Optimization : Yield improvements (e.g., 70–85%) are observed when using polar aprotic solvents (DMF, THF) and maintaining temperatures below 5°C during acyl chloride additions to prevent side reactions .

Q. How is the structural identity of this compound validated post-synthesis?

Methodological Answer:

- Elemental Analysis : Confirm C, H, N, S content within ±0.3% of theoretical values.

- Spectroscopy :

- 1H/13C NMR : Identify protons on the cyclohexyl (δ 1.2–2.1 ppm) and phenyl groups (δ 7.2–7.6 ppm). Carboxamide carbonyls appear at ~168 ppm in 13C NMR .

- IR : Stretch frequencies for C=O (1650–1700 cm<sup>-1</sup>) and C-N (1250–1350 cm<sup>-1</sup>) confirm functional groups .

- X-ray Crystallography : Resolve crystal packing using SHELX software (e.g., SHELXL for refinement), ensuring R-factor < 0.05 for high confidence .

Advanced Research Questions

Q. What computational strategies are used to predict the compound’s bioactivity, and how do docking results correlate with experimental data?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or enzymes). Parameterize the thiadiazole ring’s sulfur and pyrazole nitrogen as hydrogen bond acceptors.

- Validation : Compare docking scores (e.g., binding energy ≤ −8 kcal/mol) with in vitro IC50 values. Discrepancies may arise from solvation effects omitted in simulations .

- Case Study : In a PASS Online® prediction, the compound showed >70% probability for kinase inhibition, later confirmed via enzymatic assays .

Q. How can researchers resolve contradictions in solubility data across studies?

Methodological Answer:

- Controlled Measurements : Use standardized protocols (e.g., shake-flask method in PBS at pH 7.4 ± 0.1).

- Co-solvent Systems : For low aqueous solubility (<10 µg/mL), employ DMSO/water gradients (1–5% DMSO) with UV-Vis calibration .

- Derivatization : Introduce hydrophilic groups (e.g., –OH or –SO3H) to the pyrazole ring to enhance solubility without altering bioactivity .

Q. What advanced techniques characterize intermolecular interactions in co-crystals or host-guest complexes?

Methodological Answer:

- Single-Crystal XRD : Resolve π-π stacking between phenyl groups (3.5–4.0 Å distances) and hydrogen bonds (e.g., N–H···O=C, 2.8–3.0 Å) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >250°C indicates strong lattice interactions) .

- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., 60% H-bonding, 30% van der Waals) using CrystalExplorer .

Q. How do substituents on the thiadiazole and pyrazole rings affect structure-activity relationships (SAR)?

Methodological Answer:

- Thiadiazole Modifications : Electron-withdrawing groups (e.g., –CF3) increase electrophilicity, enhancing binding to cysteine residues in targets.

- Pyrazole Substitutions : Methyl groups at N1 improve metabolic stability (t1/2 > 2 hrs in microsomal assays), while phenyl groups at C3 enhance hydrophobic interactions .

- Case Study : Replacing cyclohexyl with smaller alkyl chains reduced activity by 50%, highlighting steric constraints .

Q. What methodologies address discrepancies in biological activity data between in vitro and in vivo models?

Methodological Answer:

- Pharmacokinetic Profiling : Measure bioavailability (%F) via LC-MS/MS after oral administration in rodents. Low %F (<20%) suggests poor absorption or first-pass metabolism.

- Metabolite Identification : Use HR-MS/MS to detect phase I/II metabolites. For example, oxidation of the thiadiazole ring may deactivate the compound in vivo .

- Species-Specific Factors : Compare CYP450 isoform expression (e.g., human vs. murine CYP3A4) using liver microsomes to explain efficacy gaps .

Methodological Best Practices

- Crystallography : Always validate SHELX-refined structures with PLATON checks for missed symmetry or disorder .

- Bioassays : Include positive controls (e.g., staurosporine for kinase assays) and triplicate technical replicates to minimize variability .

- Data Contradiction : Apply Bland-Altman analysis to compare inter-lab results, identifying systematic biases in instrumentation or protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.